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Compound of Interest

Compound Name: Nvp acq090

CAS No.: 362612-47-3

Cat. No.: B1677047 Get Quote

Executive Summary: Mechanism of Action
Feature NVP-ACQ090 Wortmannin

Primary Target
SST3 (Somatostatin Receptor

Subtype 3)
PI3K (Pan-Class I, II, III)

Protein Class
GPCR (G-Protein Coupled

Receptor)
Lipid Kinase / PIKK Family

Mechanism
Competitive Antagonist (Non-

peptidic)

Covalent, Irreversible Inhibitor

(Lysine covalent modification)

Binding Mode
Reversible binding to

transmembrane pocket

Irreversible alkylation of

catalytic Lysine (e.g., Lys-802

in p110

)

Primary Utility

Validating SST3-specific

receptor functions (e.g.,

neuronal cilia signaling).[1]

Blocking total PI3K/Akt

pathway flux; inducing

autophagy (via Vps34).

Detailed Selectivity Profiles
NVP-ACQ090: The SST3 Precision Tool
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NVP-ACQ090 was developed by Novartis as a probe to dissect the function of the enigmatic

SST3 receptor, often found on neuronal primary cilia.[1] Its value lies in its ability to distinguish

SST3 activity from other somatostatin receptor subtypes (SST1, 2, 4, 5) which often co-

express.

SST3 Affinity: High potency (

,

nM).

Isoform Selectivity:

>100-fold selective against hSST1, hSST2, hSST4, and hSST5.

Does not bind to opioid, dopamine, or adrenergic receptors at relevant concentrations.

Signaling Impact: Blocks Somatostatin-14 (SS-14) induced

coupling, preventing the inhibition of adenylyl cyclase and the modulation of downstream
kinases (MAPK/PI3K).

Wortmannin: The Broad-Spectrum Hammer
Wortmannin is a fungal metabolite used as a "pan-inhibitor."[1] While potent, its selectivity

profile is "dirty" at micromolar concentrations, requiring strict dose titration to avoid off-target

effects on DNA repair enzymes.[1]

PI3K Potency: Nanomolar IC50 (

nM) for Class I PI3Ks (

).

Off-Target Kinase Inhibition (Concentration Dependent):

< 10 nM: Selective for PI3K Class I.

10–50 nM: Inhibits Myosin Light Chain Kinase (MLCK).
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> 100 nM: Inhibits DNA-PKcs, ATM, and ATR (critical DNA damage response kinases).

> 200 nM: Inhibits mTOR (independent of PI3K) and PLK1.

Stability Warning: Wortmannin is unstable in aqueous solution (

mins at pH 7.4), often leading to transient inhibition unless replenished.

Quantitative Data Comparison
The following table contrasts the inhibitory concentrations. Note the difference in units (

for receptor binding vs.

for enzyme inhibition).

Target / Isoform

NVP-ACQ090 Activity (

/

)

Wortmannin Activity (

)

SST3 (Human)
8.15 (

nM)
No Effect

SST1 / SST2 / SST4 / SST5 (Inactive) No Effect

PI3K Class I (

)
No Effect 2 – 4 nM

PI3K Class III (Vps34) No Effect 2 – 10 nM

DNA-PKcs No Effect 16 – 150 nM

mTOR No Effect ~200 nM

MLCK No Effect ~20 nM

Experimental Workflow: Dissecting the SST3-PI3K
Axis
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A common research objective is determining if a cellular phenotype (e.g., memory

consolidation, cilia length control) is driven by SST3 signaling feeding into the PI3K pathway.

The "Double-Block" Protocol
This self-validating system uses both inhibitors to map the signal flow.[1]

Hypothesis: Somatostatin (ligand)

SST3

PI3K

Akt.

Step-by-Step Methodology:

Serum Starvation: Starve cells (e.g., HEK293-SST3 or neurons) for 4–12 hours to reduce

basal PI3K/Akt activity.

Pre-treatment (Arm A - Receptor Block):

Treat cells with NVP-ACQ090 (1

M) for 30 minutes.[1]

Rationale: 1

M ensures full saturation of SST3 without off-target GPCR binding.[1]

Pre-treatment (Arm B - Kinase Block):

Treat cells with Wortmannin (100 nM) for 15 minutes.

Rationale: 100 nM fully ablates PI3K activity. Short incubation prevents degradation of

Wortmannin.

Stimulation:

Stimulate with Somatostatin-14 (100 nM) for 5–15 minutes.[1]
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Readout:

Lyse cells and immunoblot for p-Akt (Ser473) (PI3K marker) and p-ERK1/2.[1]

Interpretation:

If NVP-ACQ090 blocks p-Akt: The PI3K activation is strictly SST3-dependent.[1]

If Wortmannin blocks p-Akt but NVP-ACQ090 does not: The PI3K activation is mediated by a

different receptor (e.g., IGF-1R transactivation) or constitutive activity.[1]

Pathway Visualization
The following diagram illustrates the distinct intervention points of NVP-ACQ090 and

Wortmannin within the GPCR-PI3K signaling crosstalk.
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Caption: Schematic showing NVP-ACQ090 blocking the receptor-level input vs. Wortmannin

blocking the downstream kinase effector.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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